2-(Dimethoxymethyl)phenol

Description

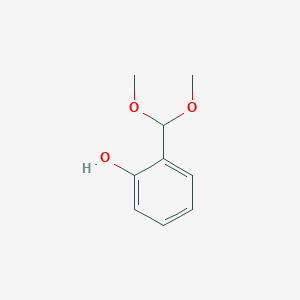

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethoxymethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-11-9(12-2)7-5-3-4-6-8(7)10/h3-6,9-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYSBPHCATQICBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455341 | |

| Record name | dimethoxymethyl phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24396-24-5 | |

| Record name | dimethoxymethyl phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Dimethoxymethyl Phenol and Analogues

Direct Acetalization of 2-Hydroxybenzaldehyde

The most straightforward and common method for preparing 2-(dimethoxymethyl)phenol is the direct acetalization of 2-hydroxybenzaldehyde, also known as salicylaldehyde (B1680747). This reaction involves the protection of the aldehyde functional group as a dimethyl acetal (B89532) while leaving the phenolic hydroxyl group intact.

The conversion of 2-hydroxybenzaldehyde to its dimethyl acetal is typically accomplished by reacting it with an orthoformate, most commonly trimethyl orthoformate (TMOF), in the presence of an acid catalyst. wikipedia.org Trimethyl orthoformate serves as both a source of the methoxy (B1213986) groups and a dehydrating agent, driving the reaction equilibrium towards the formation of the acetal by consuming the water produced during the reaction. wikipedia.orglookchem.com

A variety of acid catalysts can be employed to facilitate this transformation. Protic acids such as p-toluenesulfonic acid (p-TsOH) are frequently used. rsc.orgprepchem.com A typical procedure involves stirring 2-hydroxybenzaldehyde with trimethyl orthoformate and a catalytic amount of p-TsOH in anhydrous methanol (B129727) at room temperature. rsc.org Lewis acids are also effective catalysts for acetalization. mdpi.com Examples include iron(III) chloride (FeCl₃), which can catalyze the reaction efficiently at room temperature. researchgate.netrsc.org Other Lewis acids like cobalt(II) chloride (CoCl₂), nickel(II) chloride (NiCl₂), and various metal complexes have also been reported for general acetal synthesis. mdpi.comscirp.org

Solid acid catalysts represent a more heterogeneous approach, offering advantages in terms of catalyst recovery and reuse. Zeolites, for instance, have been shown to be active for dimethyl acetal formation, with their strong acid sites being the primary catalytic centers. researchgate.net Other solid acids like silicotungstic acid modified bentonite (B74815) have also been developed as efficient and reusable catalysts for acetalization. scirp.org

The reaction conditions are generally mild. For instance, using p-TsOH as a catalyst, the reaction can proceed at room temperature over a few hours. rsc.org After the reaction, the mixture is typically neutralized with a weak base, such as sodium bicarbonate, before workup and purification. rsc.orgprepchem.com

Table 1: Catalyst Systems for the Acetalization of 2-Hydroxybenzaldehyde

| Catalyst Type | Specific Example | Typical Reaction Conditions | Reference |

| Protic Acid | p-Toluenesulfonic acid (p-TsOH) | Trimethyl orthoformate, Anhydrous Methanol, Room Temperature | rsc.org, prepchem.com |

| Lewis Acid | Iron(III) chloride (FeCl₃) | Trimethyl orthoformate, Room Temperature | researchgate.net, rsc.org |

| Lewis Acid | Cobalt(II) chloride (CoCl₂) | Polyhydric alcohols, 70°C, Solvent-free | mdpi.com |

| Solid Acid | HY Zeolites | Trimethyl orthoformate, Room Temperature | researchgate.net |

| Solid Acid | Silicotungstic Acid on Bentonite | Methanol, Room Temperature | scirp.org |

The choice of solvent can play a critical role in the efficiency of the acetalization reaction. Methanol is a commonly used solvent in the synthesis of this compound, particularly when using trimethyl orthoformate. rsc.org It acts as a solvent for the reactants and can also participate in the reaction, helping to drive the equilibrium towards the product.

In some protocols, trimethyl orthoformate itself can function as both the reagent and the solvent, especially when used in large excess. lookchem.com This approach simplifies the reaction mixture and aids in dehydration. Solvent-free conditions have also been developed, which are environmentally advantageous. For example, efficient acetalization has been achieved by heating the carbonyl compound with a polyhydric alcohol and a catalyst under reduced pressure without any additional solvent. mdpi.com

Other solvents like tetrahydrofuran (B95107) (THF) have been used in specific precursor-based syntheses. rsc.org The selection of the solvent often depends on the specific catalyst system and the solubility of the starting materials. For instance, using ammonium (B1175870) salts as catalysts, cyclopentyl methyl ether has been employed as a solvent under Dean-Stark conditions to facilitate water removal. acs.org The primary function of the solvent is to dissolve the reactants and facilitate contact with the catalyst, while in some cases, it also plays an active role in the reaction mechanism or in shifting the chemical equilibrium.

Catalyst Systems and Reaction Conditions (e.g., orthoformates, acid catalysts)

Alternative Synthetic Routes to ortho-Dimethoxymethyl Phenols

Besides direct acetalization, alternative strategies exist for synthesizing ortho-dimethoxymethyl phenols, often involving the construction of the target molecule from different starting materials or through the modification of functional groups on a pre-existing aromatic scaffold.

One alternative strategy involves starting with a precursor that already contains a protected aldehyde or a group that can be converted into one. A notable example is the synthesis starting from ortho-bromoaryl acetals. For instance, 2-bromobenzaldehyde (B122850) can be used as a precursor. rsc.org In this multi-step approach, the aldehyde group of 2-bromobenzaldehyde is first protected as a dimethyl acetal using trimethyl orthoformate and p-TsOH. rsc.org The resulting 1-bromo-2-(dimethoxymethyl)benzene can then undergo further transformations.

Another precursor-based approach is the ortho-formylation of phenols to first generate the required 2-hydroxybenzaldehyde intermediate. orgsyn.org The Duff reaction or the Reimer-Tiemann reaction are classic methods for introducing a formyl group ortho to a hydroxyl group, though they can sometimes suffer from low yields or lack of regioselectivity. researchgate.net More modern methods, such as the formylation of phenols using paraformaldehyde and magnesium dichloride-triethylamine, offer high regioselectivity for the ortho position. orgsyn.org Once the 2-hydroxybenzaldehyde derivative is synthesized, it can be converted to the corresponding this compound via the direct acetalization methods described previously.

Functional group interconversion (FGI) is a key strategy in multi-step organic synthesis and is central to alternative routes for this compound and its analogues. The acetal group itself is a classic example of an FGI, serving as a protecting group for the more reactive aldehyde. wikipedia.org

A clear illustration of FGI is the synthetic route starting from 2-bromobenzaldehyde. rsc.org After the initial acetal formation, the bromo group is converted into other functionalities. This is typically achieved through metal-halogen exchange, for example, by treating the bromo-acetal with n-butyllithium to form a highly reactive organolithium species. This intermediate can then react with various electrophiles to introduce new substituents at the ortho-position. This sequence represents a powerful FGI strategy, transforming a carbon-halogen bond into a carbon-carbon bond. Following the desired modifications, the acetal can be hydrolyzed back to the aldehyde if needed, demonstrating the utility of the dimethoxymethyl group as a temporary modification.

Precursor-Based Approaches (e.g., arylaldehyde precursors)

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis, including the preparation of acetals like this compound. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.

One of the most significant green strategies is the use of reusable heterogeneous catalysts. Solid acids such as zeolites and clays (B1170129) modified with catalysts like silicotungstic acid offer a green alternative to traditional homogeneous acid catalysts like H₂SO₄ or p-TsOH. researchgate.netscirp.org These solid catalysts can be easily separated from the reaction mixture by filtration and can often be reused multiple times without significant loss of activity, which reduces chemical waste. scirp.org

Solvent-free reaction conditions are another key aspect of green acetalization. mdpi.com Performing reactions without a solvent, or using water or a recyclable solvent, minimizes the use of volatile organic compounds (VOCs) that are often harmful to the environment. Task-specific ionic liquids have also been employed as recyclable catalyst-solvent systems in related syntheses. thieme-connect.com

Furthermore, novel energy sources are being explored. For example, visible-light-driven photoacetalization using graphitic carbon nitride (g-C₃N₄) as a catalyst has been reported for the synthesis of acetals under ambient conditions, offering an energy-efficient and environmentally benign pathway. acs.org These green methodologies provide more sustainable routes for the synthesis of this compound and other valuable chemical intermediates.

Reactivity and Mechanistic Pathways of 2 Dimethoxymethyl Phenol

Chemical Transformations Involving the Dimethoxymethyl Group

The dimethoxymethyl group, an acetal (B89532), is susceptible to several important reactions, primarily involving acid catalysis. These transformations are central to the utility of 2-(dimethoxymethyl)phenol as a synthetic intermediate, particularly as a protected form of salicylaldehyde (B1680747).

The dimethoxymethyl group serves as a protecting group for the aldehyde functionality. Its removal, through hydrolysis, regenerates the aldehyde, salicylaldehyde. This deprotection is typically achieved under acidic conditions. researchgate.net The general mechanism for the acid-catalyzed hydrolysis of an acetal proceeds through a series of reversible steps. chemistrysteps.com

The reaction is initiated by the protonation of one of the methoxy (B1213986) groups by an acid catalyst, which converts the methoxy group into a good leaving group (methanol). chemistrysteps.com Subsequent elimination of methanol (B129727) is facilitated by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxonium ion. This step is often the rate-determining step of the process. researchgate.net A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion. This is followed by deprotonation to yield a hemiacetal.

General Mechanism of Acid-Catalyzed Acetal Hydrolysis

| Step | Description |

| 1 | Protonation of a methoxy group by an acid catalyst. |

| 2 | Elimination of methanol to form a resonance-stabilized oxonium ion. |

| 3 | Nucleophilic attack by water on the oxonium ion. |

| 4 | Deprotonation to form a hemiacetal. |

| 5 | Protonation of the remaining methoxy group. |

| 6 | Elimination of a second molecule of methanol to form a protonated aldehyde. |

| 7 | Deprotonation to yield the final aldehyde product (salicylaldehyde). |

Transacetalization is a process where an existing acetal reacts with an alcohol, often a diol, in the presence of an acid catalyst to form a new acetal. This reaction is particularly useful for converting one type of acetal into another under milder conditions than direct acetalization from the corresponding aldehyde. thieme-connect.de For this compound, this would involve the reaction with a diol, such as ethylene (B1197577) glycol or propane-1,3-diol, to form the corresponding cyclic acetal.

The reaction is catalyzed by various acid catalysts, including Brønsted acids and Lewis acids. For instance, tropylium (B1234903) salts have been demonstrated to be effective organic Lewis acid catalysts for acetalization and transacetalization reactions. rsc.orgresearchgate.net The process is driven by the removal of the more volatile alcohol (in this case, methanol) from the reaction mixture, shifting the equilibrium towards the formation of the new acetal. thieme-connect.de This method is advantageous for creating more complex acetal structures or for instances where the aldehyde is sensitive to the conditions of direct acetalization. thieme-connect.de

The acetal carbon in this compound is generally not highly electrophilic and is stable to many nucleophiles under neutral or basic conditions. However, under acidic conditions that promote the formation of the oxonium ion intermediate, the acetal carbon becomes susceptible to nucleophilic attack.

Grignard reagents (R-MgX) are potent nucleophiles that can react with acetals, although the reactivity is generally lower than with carbonyl compounds. masterorganicchemistry.comlibretexts.org The reaction of a Grignard reagent with this compound would likely require forcing conditions and would proceed via the displacement of one of the methoxy groups to form a new ether. The presence of the acidic phenolic proton would complicate this reaction, as the Grignard reagent would first react as a base to deprotonate the hydroxyl group. wikipedia.org

Transacetalization Reactions

Aromatic Reactivity of the Phenol (B47542) Moiety

The phenol moiety of this compound is an activated aromatic system, highly susceptible to electrophilic aromatic substitution reactions. The hydroxyl group strongly influences the regioselectivity of these reactions.

The hydroxyl group of the phenol is a powerful activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene (B151609). byjus.combdu.ac.in This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic ring through resonance, which stabilizes the carbocation intermediate (arenium ion) formed during the substitution. byjus.com Common electrophilic aromatic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. mlsu.ac.inwikipedia.org

For example, the nitration of phenols can be achieved with dilute nitric acid to produce a mixture of ortho- and para-nitrophenols. byjus.com Halogenation, such as bromination, can occur readily even without a Lewis acid catalyst, often leading to poly-substituted products if not controlled. byjus.comwikipedia.org

Examples of Electrophilic Aromatic Substitution on Phenols

| Reaction | Reagents | Typical Products |

| Nitration | Dilute HNO₃ | o-Nitrophenol and p-Nitrophenol |

| Nitration | Concentrated HNO₃ / H₂SO₄ | 2,4,6-Trinitrophenol (Picric Acid) |

| Bromination | Br₂ in CS₂ | o-Bromophenol and p-Bromophenol |

| Bromination | Bromine water | 2,4,6-Tribromophenol |

| Sulfonation | Concentrated H₂SO₄ (low temp.) | o-Hydroxybenzenesulfonic acid |

| Sulfonation | Concentrated H₂SO₄ (high temp.) | p-Hydroxybenzenesulfonic acid |

The regiochemical outcome of electrophilic aromatic substitution on this compound is determined by the directing effects of both the hydroxyl (-OH) group and the dimethoxymethyl [-CH(OCH₃)₂] group.

The hydroxyl group is a strong ortho-, para-director. libretexts.orgulethbridge.ca This means it directs incoming electrophiles to the positions ortho (C4 and C6) and para (C2) to itself. The dimethoxymethyl group, being an alkoxy-type substituent, is also an ortho-, para-director, though its activating effect is generally considered weaker than that of a hydroxyl group. libretexts.org It directs incoming electrophiles to the positions ortho (C1 and C3) and para (C5) relative to its point of attachment.

In this compound, the hydroxyl group is at C1 and the dimethoxymethyl group is at C2. The powerful ortho-, para-directing effect of the hydroxyl group will strongly activate positions 4 and 6. The dimethoxymethyl group at C2 also directs ortho to position 3 and para to position 5. The steric hindrance from the bulky dimethoxymethyl group at position 2 would likely disfavor substitution at the adjacent position 3. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions, which are ortho and para to the strongly activating hydroxyl group. The para position (C4) is often favored due to reduced steric hindrance compared to the ortho position (C6), which is adjacent to the dimethoxymethyl group. dergipark.org.tr

Electrophilic Aromatic Substitution Reactions

Influence of Reaction Conditions on Substitution Patterns

The substitution pattern of this compound in electrophilic aromatic substitution reactions is dictated by the combined electronic and steric effects of the hydroxyl and dimethoxymethyl groups, as well as the specific reaction conditions employed. The hydroxyl group strongly activates the ring, directing incoming electrophiles primarily to the ortho and para positions. byjus.combdu.ac.in However, one ortho position is occupied by the dimethoxymethyl group, making the para position (position 4) and the other ortho position (position 6) the most likely sites for substitution.

The nature of the electrophile, the solvent, temperature, and the presence of catalysts can significantly influence the regioselectivity and the extent of substitution. For instance, in halogenation, using a non-polar solvent like carbon disulfide (CS₂) or chloroform (B151607) (CHCl₃) at low temperatures typically favors monosubstitution, whereas using a highly polar solvent like water (e.g., bromine water) can lead to polysubstitution. byjus.combdu.ac.in

The dimethoxymethyl group, while not as strongly deactivating as an aldehyde, can exert steric hindrance, potentially influencing the ortho- to para- product ratio. Furthermore, under strongly acidic conditions, the acetal may be susceptible to hydrolysis, revealing the formyl group, which is a deactivating, meta-directing group. This would fundamentally alter the substitution pattern if it occurs prior to the primary electrophilic attack.

Table 1: Predicted Electrophilic Aromatic Substitution Outcomes for this compound under Various Conditions

| Reaction | Reagents & Conditions | Major Product(s) | Rationale |

| Nitration | Dilute HNO₃, low temp. | Mixture of 4-Nitro-2-(dimethoxymethyl)phenol and 6-Nitro-2-(dimethoxymethyl)phenol | The -OH group is a strong activator and o,p-director. byjus.com |

| Concentrated HNO₃ / H₂SO₄ | 2,4,6-Trinitrophenol (Picric Acid) | Harsh conditions can lead to hydrolysis of the acetal and oxidation, followed by exhaustive nitration of the activated ring. bdu.ac.in | |

| Halogenation | Br₂ in CCl₄ or CS₂ | 4-Bromo-2-(dimethoxymethyl)phenol | Non-polar solvent favors monobromination at the sterically accessible and electronically enriched para position. byjus.com |

| Bromine water | 2,4,6-Tribromophenol | Excess bromine in a polar solvent leads to hydrolysis of the acetal and polysubstitution at all activated positions. byjus.com | |

| Sulfonation | Concentrated H₂SO₄, 25°C | 2-(Dimethoxymethyl)-6-hydroxybenzenesulfonic acid | Kinetically controlled product, favoring the ortho position. bdu.ac.in |

| Concentrated H₂SO₄, 100°C | 2-(Dimethoxymethyl)-4-hydroxybenzenesulfonic acid | Thermodynamically controlled product, favoring the more stable para isomer. bdu.ac.in | |

| Friedel-Crafts Alkylation | R-X, AlCl₃ | Complex mixture / Rearrangement | The Lewis acid can coordinate with the phenolic oxygen and the acetal oxygens, potentially leading to side reactions or deactivation. |

Oxidative Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is susceptible to oxidation, which can lead to the formation of quinone-type structures. The specific product depends on the oxidant used and the reaction conditions. Phenols are generally more easily oxidized than alcohols. libretexts.orglibretexts.org

Hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (IBD) or iodobenzene di(trifluoroacetate) (IBTA), are effective for the oxidation of phenols to quinones under mild conditions. wikipedia.org In the case of this compound, oxidation would likely yield an ortho-benzoquinone derivative, although the stability of such products can be a concern, as they may undergo dimerization or further reactions. wikipedia.org Stronger oxidizing agents like chromic acid can also effect this transformation, but may also lead to cleavage of the aromatic ring or side-chain oxidation.

Enzymatic oxidation presents a milder alternative. Peroxidases, for example, can catalyze the oxidation of phenolic compounds in the presence of hydrogen peroxide. rsc.org Such biocatalytic systems can offer high selectivity and operate under environmentally benign conditions. The reaction proceeds via the formation of a phenoxyl radical, which can then undergo further transformations.

Table 2: Potential Products from the Oxidation of this compound

| Oxidizing Agent | Product Type | Plausible Structure | Notes |

| Iodobenzene diacetate (IBD) | Ortho-quinone derivative | 3-(Dimethoxymethyl)cyclohexa-3,5-diene-1,2-dione | Hypervalent iodine reagents are known for mild oxidation of phenols to quinones. wikipedia.org |

| Fremy's Salt [(KSO₃)₂NO] | Ortho-quinone derivative | 3-(Dimethoxymethyl)cyclohexa-3,5-diene-1,2-dione | Fremy's salt is a stable radical used for the specific oxidation of phenols to quinones. libretexts.org |

| Chromic Acid (H₂CrO₄) | Ortho-quinone / Degradation products | 3-(Dimethoxymethyl)cyclohexa-3,5-diene-1,2-dione | Strong oxidant; may lead to over-oxidation and ring-opening if not controlled. libretexts.org |

| Peroxidase / H₂O₂ | Phenoxyl radical / Dimeric products | Dimerized structures via radical coupling | Enzymatic oxidation often proceeds through radical mechanisms, leading to coupling products. rsc.org |

C-H Functionalization Strategies on the Phenolic Ring

Direct C-H functionalization of the phenolic ring in this compound offers an atom-economical route to introduce new substituents. These reactions are typically catalyzed by transition metals, such as palladium, rhodium, or ruthenium, and often employ a directing group to control regioselectivity. researchgate.nettcichemicals.com

The phenolic hydroxyl group itself can act as a directing group, typically favoring functionalization at the ortho position. researchgate.net In this compound, the C-6 position is the primary target for such directed C-H activation. Strategies involving rhodium or ruthenium catalysis, for example, have been developed for the ortho-olefination or -alkylation of phenols. nih.gov The reaction mechanism often involves the formation of a metallacyclic intermediate, which then reacts with a coupling partner.

The choice of catalyst, ligand, and oxidant (if required) is crucial for the success of these transformations. For example, some palladium-catalyzed C-H activation reactions proceed through a Pd(II)/Pd(IV) catalytic cycle, which requires a strong oxidant. u-tokyo.ac.jp The steric bulk of the dimethoxymethyl group may influence the efficiency of C-H activation at the adjacent C-6 position.

Table 3: Hypothetical C-H Functionalization Reactions on this compound

| Reaction Type | Catalytic System | Coupling Partner | Potential Product |

| Ortho-Olefination | [Ru(p-cymene)Cl₂]₂, AgOAc | Styrene | 2-(Dimethoxymethyl)-6-styrylphenol |

| Ortho-Arylation | Pd(OAc)₂, Oxidant | Benzene | 2-(Dimethoxymethyl)-[1,1'-biphenyl]-6-ol |

| Ortho-Alkylation | Rh(III) catalyst | Alkene | 6-Alkyl-2-(dimethoxymethyl)phenol |

| Ortho-Thiolation | Cu(I) catalyst | Thiol | 2-(Dimethoxymethyl)-6-(phenylthio)phenol |

Tandem Reactions and Cascade Processes Involving this compound

The structure of this compound, containing a protected aldehyde and a nucleophilic hydroxyl group, makes it an interesting substrate for tandem or cascade reactions. These processes, where multiple bond-forming events occur in a single pot without isolating intermediates, are highly efficient. libretexts.org

A key strategy involves the in situ deprotection of the dimethoxymethyl acetal to generate the corresponding salicylaldehyde. This aldehyde can then participate in a subsequent reaction. For instance, a tandem deacetalization-Knoevenagel condensation could be envisioned. Under acidic conditions, the acetal is hydrolyzed to the aldehyde, which then condenses with an active methylene (B1212753) compound present in the same reaction mixture. A similar tandem deacetalization-aldol reaction has been demonstrated with benzaldehyde (B42025) dimethyl acetal, providing a model for this type of transformation. semanticscholar.org

In one reported study, this compound (referred to as salicylaldehyde dimethyl acetal) was investigated in a potential cascade reaction involving an oxa-Michael addition. mdpi.com Although the intended cascade was unsuccessful under the tested conditions, it highlights the interest in using this compound for such processes. The failure was attributed to the poor nucleophilicity of the phenolic hydroxyl group in the conjugate addition step, suggesting that the initial step of a cascade is critical for its success. mdpi.com Multicomponent reactions starting from salicylaldehyde are well-known, and an in situ generation of salicylaldehyde from this compound could provide a pathway into these complex transformations. researchgate.net

Table 4: Potential Tandem Reaction Sequences for this compound

| Reaction Sequence | Step 1 (in situ) | Step 2 (in situ) | Overall Transformation |

| Deacetalization-Aldol Condensation | Acid-catalyzed hydrolysis to salicylaldehyde | Base-catalyzed aldol (B89426) condensation with a ketone (e.g., acetone) | Formation of a 4-hydroxy-2H-chromene derivative |

| Deacetalization-Knoevenagel Condensation | Acid-catalyzed hydrolysis to salicylaldehyde | Base-catalyzed condensation with malononitrile (B47326) | Formation of 2-((2-hydroxyphenyl)methylene)malononitrile |

| Deacetalization-Wittig Reaction | Acid-catalyzed hydrolysis to salicylaldehyde | Reaction with a phosphorus ylide | Synthesis of a 2-(hydroxystyryl) derivative |

| Deacetalization-Povarov Reaction | Acid-catalyzed hydrolysis to salicylaldehyde | [4+2] cycloaddition with an aniline (B41778) and an alkene | Synthesis of a tetrahydroquinoline derivative |

Applications of 2 Dimethoxymethyl Phenol As a Synthetic Intermediate

Precursor in the Synthesis of Arylaldehydes and Derivatives

The primary and most direct application of 2-(Dimethoxymethyl)phenol is its role as a stable and convenient precursor for salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) and its derivatives. The dimethoxymethyl group is an acetal (B89532), which serves as an effective protecting group for the aldehyde functionality. This protection is robust under various conditions, yet it can be easily removed when desired.

The generation of the free aldehyde is typically achieved through acid-catalyzed hydrolysis. This reaction is highly efficient and involves treating this compound with an aqueous acid, which converts the acetal back into the corresponding aldehyde. This method provides a clean and high-yielding route to salicylaldehydes, avoiding the often harsh conditions and side products associated with direct formylation methods like the Reimer-Tiemann reaction. shaalaa.comnumberanalytics.comwikipedia.org The synthesis of salicylaldehyde derivatives can be challenging due to potential intermolecular reactions or undesired interactions with reagents. google.comgoogle.com Using a protected precursor like this compound circumvents these issues. The synthesis of the precursor itself is a reversible reaction from salicylaldehyde and an orthoformate or methanol (B129727). chemsrc.com

The general transformation is illustrated below:

Table 1: Synthesis of Salicylaldehyde Derivatives from this compound Precursors

| Precursor | Conditions | Product |

|---|---|---|

| This compound | H₃O⁺ / Heat | Salicylaldehyde |

| 5-Bromo-2-(dimethoxymethyl)phenol | H₃O⁺ / Heat | 5-Bromosalicylaldehyde |

This table illustrates the general applicability of the deprotection reaction to produce various substituted salicylaldehydes.

Building Block for Heterocyclic Compounds

By providing access to salicylaldehyde, this compound serves as a key starting material for the synthesis of a wide array of heterocyclic compounds.

While direct reactions are uncommon, the true utility of this compound lies in its ability to generate salicylaldehyde in situ or as a purified intermediate, which then participates in various cyclization and condensation reactions.

Indole Derivatives: Salicylaldehyde is a crucial component in several multi-component reactions for synthesizing complex indole-containing structures. For instance, it can be reacted with substituted indoles and active methylene (B1212753) compounds (like malononitrile (B47326) or dimedone) to form indole-substituted chromene and xanthene scaffolds. rsc.orgrsc.org These reactions capitalize on the reactivity of the aldehyde and the phenolic hydroxyl group of salicylaldehyde to construct fused ring systems. A cobalt-salicylaldehyde complex has also been used to catalyze the C-H alkoxylation of indoles. nih.gov

Naphthoate Derivatives: The synthesis of naphthalene-based structures can also originate from salicylaldehyde derivatives. A notable example is the synthesis of the naturally occurring naphthoquinone, aristolindiquinone, which commenced from a substituted salicylaldehyde. journals.co.za The synthesis involved a Stobbe condensation to construct the naphthalene (B1677914) core, demonstrating how the fundamental C6-C1 backbone of salicylaldehyde can be elaborated into more complex fused aromatic systems like naphthoates.

Spiroketals are important structural motifs found in numerous biologically active natural products. Salicylaldehyde, readily obtained from this compound, is a key building block in modern strategies for spiroketal synthesis.

Research has demonstrated that salicylaldehyde can undergo acid-promoted cascade reactions with various alkynols (alcohols containing an alkyne group). nih.gov These reactions can proceed via a hydroalkoxylation followed by a formal [4+2] cycloaddition to yield complex spiroketal systems stereoselectively. In other methods, three-component reactions involving a salicylaldehyde, an alkynol, and an amine can be catalyzed by a gold(I)-chiral phosphoric acid system to assemble enantioenriched spiroketals. thieme-connect.com Unexpected spiroketalization has also been observed in Biginelli-type reactions when salicylaldehyde is used as the aldehyde component. researchgate.netresearchgate.net

Formation of Indole and Naphthoate Derivatives

Role in the Synthesis of Complex Aromatic Systems (e.g., polyhalogenated derivatives)

The structure of this compound is ideal for the synthesis of complex and substituted aromatic compounds, including polyhalogenated derivatives. The phenolic hydroxyl group is a strongly activating, ortho-, para- directing group for electrophilic aromatic substitution. mlsu.ac.innextgurukul.in

This allows for selective substitution on the aromatic ring while the aldehyde functionality remains protected as the dimethyl acetal. Halogenation, for example, can be directed to the positions ortho and para to the hydroxyl group. A subsequent deprotection of the acetal yields a halogenated salicylaldehyde, which is a valuable intermediate in its own right. researchgate.nettaylorandfrancis.com

Furthermore, halogenated derivatives of this compound, such as 4-bromo-2-(dimethoxymethyl)phenol, can serve as substrates in cross-coupling reactions like the Ullmann coupling. organic-chemistry.orgoperachem.com This reaction allows for the formation of C-C or C-O bonds by coupling the aryl halide with another aromatic ring or a phenol (B47542), respectively. This strategy enables the construction of complex biaryl or diaryl ether frameworks, which can then be converted to the corresponding aldehydes upon hydrolysis.

Contributions to Protecting Group Strategies in Multi-Step Syntheses

The most fundamental application of this compound is its role in protecting group strategies during complex, multi-step syntheses. organic-chemistry.org The dimethoxymethyl group serves as a robust mask for the formyl group, one of the most reactive functional groups in organic chemistry.

This protection allows chemists to perform a wide range of reactions on other parts of the molecule, particularly the phenolic hydroxyl group and the aromatic ring, which would be incompatible with a free aldehyde. For example, the phenolic hydroxyl group can be alkylated to form an ether or acylated to form an ester. libguides.com These reactions often require basic conditions or the use of reactive electrophiles that would attack an unprotected aldehyde. Once the desired modification is complete, the aldehyde can be easily regenerated by acidic hydrolysis.

This strategy is summarized in the table below, illustrating how a target molecule with both a modified phenol and an aldehyde group can be synthesized effectively.

Table 2: Protecting Group Strategy Using this compound

| Step | Reaction | Description |

|---|---|---|

| 1. Protection (Implicit) | The starting material is this compound. | The aldehyde is already protected as a dimethyl acetal. |

| 2. Modification | Reaction of the phenolic -OH with an electrophile (e.g., Benzyl (B1604629) Bromide in the presence of a base). | The phenolic hydroxyl group is converted into a benzyl ether. The acetal remains intact. |

| 3. Deprotection | Acid-catalyzed hydrolysis (H₃O⁺). | The dimethyl acetal is hydrolyzed to reveal the aldehyde, yielding the final product, 2-(Benzyloxy)benzaldehyde. |

Spectroscopic and Computational Analysis of 2 Dimethoxymethyl Phenol and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the elucidation of the molecular structure of 2-(Dimethoxymethyl)phenol. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their relative numbers, and their neighboring environments. The expected signals in a solvent like CDCl₃ are assigned based on established chemical shift principles and data from related phenolic compounds. docbrown.infochegg.com

The hydroxyl (-OH) proton typically appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent due to hydrogen bonding. hw.ac.uk The aromatic protons on the benzene (B151609) ring appear in the downfield region (typically δ 6.5-8.0 ppm). Their specific shifts and coupling patterns (multiplicities) are influenced by the two substituents, the hydroxyl and the dimethoxymethyl groups. The acetal (B89532) proton (-CH(OCH₃)₂) gives a characteristic singlet, while the six equivalent protons of the two methoxy (B1213986) (-OCH₃) groups also produce a sharp singlet, but further upfield.

Table 1: Predicted ¹H NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH | Variable (e.g., 5.0-7.0) | Broad Singlet | 1H |

| Aromatic Protons | 6.7 - 7.4 | Multiplet | 4H |

| -CH(OCH₃)₂ | ~5.4 | Singlet | 1H |

| -OCH₃ | ~3.3 | Singlet | 6H |

Note: Predicted values are based on standard NMR principles and data for analogous structures. Actual experimental values may vary.

Adding a small amount of deuterium (B1214612) oxide (D₂O) to the NMR sample would cause the -OH proton signal to disappear, a common technique used to confirm its assignment. docbrown.info

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. libretexts.org The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms. libretexts.org

The carbon atom attached to the hydroxyl group (C-OH) and the carbon bearing the dimethoxymethyl group are shifted downfield. The four other aromatic carbons will have distinct signals, though some may overlap. The acetal carbon (-CH(OCH₃)₂) appears in the range of δ 90-110 ppm, while the methoxy carbons (-OCH₃) are found further upfield. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-OH | ~155 |

| C-CH(OCH₃)₂ | ~128 |

| Aromatic CH | 115 - 130 |

| -CH(OCH₃)₂ | ~102 |

| -OCH₃ | ~53 |

Note: Predicted values are based on established chemical shift correlations. libretexts.orgdocbrown.info The symmetry of phenol (B47542) results in four distinct signals for the six benzene ring carbons; substitution in this compound removes this symmetry, leading to six unique aromatic carbon signals. docbrown.info

¹H NMR Spectral Interpretation and Signal Assignment

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations like stretching and bending. bellevuecollege.eduvscht.cz The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its phenolic and acetal moieties.

Key expected absorption bands include:

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. docbrown.infolibretexts.org

Aromatic C-H Stretch: Absorption bands appearing just above 3000 cm⁻¹ are typical for C-H stretching vibrations within the benzene ring. vscht.cz

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹, in the 2850-3000 cm⁻¹ range, are due to the C-H stretching of the methoxy groups. libretexts.org

Aromatic C=C Stretch: Medium to strong intensity peaks in the 1450-1600 cm⁻¹ region arise from the carbon-carbon stretching vibrations within the aromatic ring. docbrown.info

C-O Stretch: Strong absorptions corresponding to the C-O stretching vibrations of the phenol and the dimethoxy acetal are expected in the 1000-1300 cm⁻¹ region. docbrown.infolibretexts.org

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule. docbrown.infolibretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenol | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic Ring | C-H Stretch | 3010 - 3100 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Methyl Groups | C-H Stretch | 2850 - 3000 | Medium |

| Phenol/Acetal | C-O Stretch | 1000 - 1300 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation pattern. docbrown.info For this compound (C₉H₁₂O₃), the molecular weight is 168.19 g/mol . chemsrc.combldpharm.com

Upon ionization in the mass spectrometer, a molecular ion ([M]⁺) is formed, which would be observed at m/z = 168. This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The fragmentation of acetals is often initiated by cleavage of a C-O bond.

Expected fragmentation pathways for this compound include:

Loss of a methoxy radical (•OCH₃) to give a fragment at m/z = 137.

Loss of methanol (B129727) (CH₃OH) to yield an ion at m/z = 136.

Cleavage of the C-C bond between the ring and the acetal group.

A base peak at m/z = 75, corresponding to the stable [CH(OCH₃)₂]⁺ ion, is a common feature in the mass spectra of dimethoxymethyl compounds.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity |

| 168 | [C₉H₁₂O₃]⁺ (Molecular Ion) |

| 137 | [M - •OCH₃]⁺ |

| 136 | [M - CH₃OH]⁺ |

| 107 | [C₇H₇O]⁺ (hydroxybenzyl cation) |

| 77 | [C₆H₅]⁺ (phenyl cation) |

| 75 | [CH(OCH₃)₂]⁺ |

Advanced Structural Determination by X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. nih.gov It works by analyzing the diffraction pattern produced when a single crystal is irradiated with an X-ray beam. This pattern provides information about the electron density within the crystal, from which a detailed model of the molecular structure, including precise bond lengths and angles, can be calculated. nih.govnih.gov

While this compound is frequently used as a phenoxo ligand in the synthesis of metal complexes that are subsequently studied by X-ray crystallography, detailed crystallographic data for the isolated compound itself is not widely reported in the surveyed literature. grafiati.comgrafiati.com The determination of its crystal structure would provide conclusive evidence of its solid-state conformation, including the orientation of the dimethoxymethyl and hydroxyl groups relative to the phenyl ring and the nature of intermolecular interactions, such as hydrogen bonding involving the phenolic -OH group. researchgate.netbenthamscience.com

Crystal Structure Determination of Derivatives

For instance, the X-ray crystal structures of 2,6-bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine have been reported, providing critical data on the conformation of the dimethoxymethyl group and its spatial relationship with the rest of the molecule. researchgate.net Similarly, the structure of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole has been elucidated. kayseri.edu.trnih.gov In this derivative, the dimethoxymethane (B151124) moiety was found to adopt one anti conformation and one gauche conformation for its pendant bonds. kayseri.edu.tr

These studies typically report key crystallographic data, including the crystal system, space group, and unit cell dimensions. They also provide precise measurements of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's geometry. For example, in the thiazole (B1198619) derivative, the dihedral angles between the central thiazole ring and its attached chlorophenyl and phenyl rings were determined to be 13.12 (14)° and 43.79 (14)°, respectively. kayseri.edu.trnih.gov This information is foundational for further computational modeling and for understanding structure-property relationships.

Intermolecular Interactions and Packing Architectures (e.g., Hirshfeld surface analysis)

In the crystal structure of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, C-H···π interactions are instrumental in linking the molecules to form a three-dimensional network. nih.gov Hirshfeld surface analysis performed on this compound revealed that the most significant contributions to the crystal packing arise from various contacts. kayseri.edu.trnih.gov

The table below summarizes the principal intermolecular contacts and their percentage contribution to the total Hirshfeld surface area for this derivative. kayseri.edu.trnih.gov

| Intermolecular Contact | Contribution (%) |

| H···H | 39.2 |

| C···H/H···C | 25.2 |

| Cl···H/H···Cl | 11.4 |

| O···H/H···O | 8.0 |

This quantitative breakdown demonstrates the predominance of weak van der Waals forces (H···H contacts) in stabilizing the crystal structure. kayseri.edu.tr The analysis also highlights the importance of interactions involving carbon, chlorine, and oxygen atoms, which collectively guide the supramolecular assembly. kayseri.edu.trnih.gov Similar analyses on other phenol derivatives have also underscored the primary role of C-H···O, N-H···O, and O-H···O hydrogen bonding in ensuring crystal packing stability. nih.govbohrium.com

Computational Chemistry Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become an indispensable tool in modern chemical research, offering a balance between accuracy and computational cost for studying molecular systems. researchgate.net It is widely used to predict and analyze the properties of molecules like this compound and its derivatives, providing insights that are often complementary to experimental data. nih.govnih.gov

Geometry Optimization and Conformational Analysis

A fundamental application of DFT is geometry optimization, an iterative process that locates the lowest-energy arrangement of atoms, corresponding to the most stable structure of a molecule. atomistica.onlinearxiv.org This process is crucial for obtaining realistic molecular models before calculating other properties. atomistica.online For flexible molecules, this can involve identifying multiple stable conformers and ranking them by energy.

DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to optimize the geometries of phenol derivatives. nih.govnih.govrsc.orgresearchgate.net For example, the geometry of phenol itself can be optimized to achieve a planar structure, which represents its ground state. atomistica.online For derivatives, the optimized structural parameters (bond lengths, angles) are frequently compared with experimental data from X-ray crystallography to validate the computational method. chemrxiv.org This combined approach ensures a high level of confidence in the determined molecular structures.

Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO analysis, MEPs)

DFT provides a robust framework for analyzing the electronic structure of molecules, which is key to understanding their reactivity and intermolecular interactions. aps.org

HOMO-LUMO Analysis The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. semanticscholar.org A small HOMO-LUMO gap generally indicates a more reactive molecule. semanticscholar.orgnih.gov

DFT calculations have been used to determine the frontier orbital energies for a wide range of phenolic compounds. nih.govresearchgate.net For example, a study on 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives showed that compounds with HOMO energy values closer to zero exhibited better antioxidant activity, consistent with a greater ability to donate an electron. nih.gov

Molecular Electrostatic Potential (MEP) The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. dtic.milchemrxiv.org It is invaluable for predicting how a molecule will interact with other chemical species. nih.govscispace.com MEP maps are typically color-coded, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.govresearchgate.net

For phenolic compounds, the MEP map typically shows a region of strong negative potential (red) around the hydroxyl oxygen atom, identifying it as a primary site for hydrogen bonding and electrophilic attack. nih.govresearchgate.net The distribution of electrostatic potential across the aromatic ring and other substituents can further reveal how these groups influence the molecule's reactivity and intermolecular interactions. chemrxiv.orgresearchgate.net

Mechanistic Insights from Computational Simulations

Computational simulations, particularly using DFT, are powerful for elucidating the pathways of chemical reactions. By calculating the energies of reactants, products, and transition states, researchers can map out the potential energy surface of a reaction and determine the most likely mechanism.

For instance, the photochemistry of related alkoxymethyl-phenacyl derivatives has been investigated. acs.org The exhaustive photolysis of 2-(alkoxymethyl)-5-methyl-α-chloroacetophenone in methanol was found to produce an acetal, 2-(dimethoxymethyl)-5-methylacetophenone, as the sole product. acs.org Computational studies, in conjunction with experimental techniques like laser flash spectroscopy, can help identify transient species such as photoenols and calculate the activation barriers for different reaction steps, thereby providing a detailed, step-by-step understanding of the reaction mechanism. acs.org DFT is also used to calculate the strain energy in molecules, which can correlate with reaction rates, as seen in the abstraction of halogen atoms from substituted phenols. acs.org

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, providing a powerful tool for interpreting experimental spectra. nih.gov Computational methods can calculate vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption wavelengths (UV-Vis). longdom.orgresearchgate.net

For vibrational spectra, calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. To improve agreement, they are commonly scaled by an empirical factor. longdom.org For example, DFT (B3LYP) has been used to calculate the vibrational frequencies for nitrophenols, aiding in the assignment of complex experimental IR and Raman spectra. longdom.org Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is widely used to predict NMR chemical shifts, which can then be compared to experimental ¹H and ¹³C NMR data. longdom.org This predictive capability is crucial for confirming molecular structures and understanding their electronic environments.

Comparative DFT Studies with Related Compounds

Density Functional Theory (DFT) has proven to be a powerful tool for understanding the structure, electronic properties, and reactivity of phenolic compounds. While specific comparative DFT studies on this compound are not extensively documented in publicly available literature, a wealth of research on related ortho-substituted phenols provides a strong basis for comparative analysis. These studies allow for the extrapolation of trends and the prediction of the behavior of the dimethoxymethyl-substituted compound.

Research into various ortho-substituted phenols, such as 2-chlorophenol, 2-aminophenol, and 2-nitrophenol (B165410), has been conducted using DFT methods, often employing the B3LYP functional with basis sets like 6-31++G(d,p). researchgate.netaphrc.orgsemanticscholar.org These studies consistently demonstrate that the nature of the ortho-substituent significantly influences the electronic spectra, bond dissociation energies (BDEs), and electron distribution within the molecule. aphrc.orgsemanticscholar.org

Substituent Effects on Electronic Properties and Bond Dissociation Energy (BDE)

The electronic nature of the substituent at the ortho position plays a critical role in the electronic properties of the phenol. aphrc.org Electron-withdrawing groups, such as the nitro group (-NO2), tend to increase the O-H bond dissociation enthalpy, while electron-donating groups, like a methyl group (-CH3), decrease it. ijesi.org For instance, the substitution of a methyl group at the ortho position in phenol leads to a decrease in the O-H BDE by 19.28 kJ/mol. ijesi.org Conversely, substituents like cyano (-CN) and trifluoromethyl (-CF3) increase the BDE. ijesi.org

The dimethoxymethyl group, -CH(OCH₃)₂, is generally considered to be an electron-withdrawing group due to the inductive effect of the oxygen atoms, although it is less potent than a nitro group. Therefore, it is anticipated that this compound would exhibit a higher O-H BDE compared to phenol itself. This effect is crucial as O-H BDE is a key descriptor for the radical scavenging activities of phenols. ijesi.org DFT calculations have been shown to provide reliable predictions of these BDEs. acs.org

| Substituent (at ortho position) | Change in BDE (kJ/mol) relative to Phenol | Nature of Substituent |

|---|---|---|

| -CH₃ | -19.28 | Electron-donating |

| -CN | Increase | Electron-withdrawing |

| -CF₃ | Increase | Electron-withdrawing |

| -NO₂ | Increase | Strongly electron-withdrawing |

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

NBO and NPA analyses are frequently employed in DFT studies to understand the electron distribution and intramolecular interactions. aphrc.org In ortho-substituted phenols, these analyses reveal significant delocalization of nonbonding electrons from the substituent onto the phenyl ring, which in turn increases the ring's electron density. aphrc.org For a substituent like the dimethoxymethyl group, the lone pairs on the oxygen atoms would be expected to participate in this delocalization.

Studies on compounds like 2-nitrophenol show a considerable shift of shared σ-bonding electrons towards the ortho carbon due to the negative inductive effect of the substituent. semanticscholar.org A similar, though likely less pronounced, effect would be anticipated for this compound.

Comparative Spectral Analysis

Computational studies have been instrumental in interpreting the electronic spectra of substituted phenols. researchgate.netaphrc.org The substituent at the ortho position can cause shifts in the absorption wavelengths. For example, 2-nitrophenol exhibits a significant red shift in its spectrum when in methanol. aphrc.org The proximity of the ortho-substituent to the hydroxyl group allows for the possibility of intramolecular interactions, which can influence the compound's spectroscopic behavior. semanticscholar.org DFT calculations can predict these spectral shifts and help in understanding the underlying electronic transitions.

Computational Methodologies

Derivatization and Analogue Design Strategies for 2 Dimethoxymethyl Phenol

The chemical structure of 2-(dimethoxymethyl)phenol, featuring a reactive phenolic hydroxyl group, an activatable aromatic ring, and a versatile aldehyde-protecting group, offers a rich platform for synthetic modifications. These derivatization strategies are pivotal for creating a diverse array of structural analogues aimed at specific applications, from intermediates in complex total synthesis to building blocks for novel materials and pharmacologically active agents.

Future Research Directions

Development of Novel and Sustainable Synthetic Protocols

The advancement of green chemistry principles is crucial for modern organic synthesis. ijsetpub.com Future research will likely focus on developing more environmentally benign and efficient methods for the synthesis of 2-(dimethoxymethyl)phenol and its derivatives. This includes the exploration of catalytic systems that minimize waste and energy consumption. For instance, moving away from traditional methods that may rely on harsh reagents towards biocatalytic approaches or the use of earth-abundant metal catalysts could offer significant advantages. ijsetpub.com Research into solvent-free reaction conditions or the use of greener solvents like ionic liquids could further enhance the sustainability of synthetic protocols. ijsetpub.comnih.gov

Exploration of Unconventional Reactivity Pathways

The inherent reactivity of the phenolic and acetal (B89532) groups in this compound offers a rich landscape for exploring novel chemical transformations. Future studies could delve into unconventional reaction pathways, such as photo-induced reactions or electrosynthesis, to access new chemical space. The phenolic hydroxyl group can direct ortho-lithiation or other metalation reactions, enabling the introduction of a wide array of functional groups onto the aromatic ring. Furthermore, the acetal group, while serving as a protecting group for the aldehyde, can also participate in unique cyclization or rearrangement reactions under specific conditions, leading to the formation of complex heterocyclic scaffolds like benzofurans. nih.govorganic-chemistry.orgtorvergata.it

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry and automated synthesis are revolutionizing the way chemical synthesis is performed, offering enhanced control, safety, and efficiency. nih.govsynplechem.comrsc.org Applying these technologies to the synthesis and derivatization of this compound could accelerate the discovery of new compounds and the optimization of reaction conditions. rsc.org Continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. ijsetpub.comevitachem.com Automated synthesis platforms can be employed to rapidly screen a large number of reaction conditions or to synthesize libraries of this compound derivatives for biological or materials science applications. nih.govsynplechem.com

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry and molecular modeling are increasingly powerful tools for predicting the outcome of chemical reactions and for designing new molecules with desired properties. researchgate.netnih.gov Future research on this compound will likely benefit from the application of advanced computational methods. Density functional theory (DFT) calculations can be used to elucidate reaction mechanisms, predict the regioselectivity of reactions, and understand the electronic properties of the molecule. This predictive power can guide experimental work, saving time and resources by focusing on the most promising synthetic routes and molecular targets. arxiv.org

Design of New Functional Materials utilizing this compound as a Precursor

The structural features of this compound make it an attractive building block for the synthesis of a variety of functional materials. unimelb.edu.aunih.gov The phenolic group provides a handle for incorporation into polymers, while the aldehyde functionality (after deprotection) can be used for cross-linking or further functionalization. Future research could explore the use of this compound as a precursor for:

Polymers and Resins: Incorporation into phenolic resins could modify their properties, potentially leading to materials with enhanced thermal stability or flexibility. ncsu.edu

Coordination Polymers and Metal-Organic Frameworks (MOFs): The phenolic oxygen and the deprotected aldehyde can act as coordination sites for metal ions, leading to the formation of novel coordination polymers or MOFs with potential applications in catalysis, gas storage, or separation.

Biologically Active Molecules: The core structure of this compound can be found in or used to synthesize more complex molecules with potential biological activity. nih.govnih.gov For example, it can serve as a starting material for the synthesis of various heterocyclic compounds which are known to exhibit a wide range of pharmacological properties. researchgate.net

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(dimethoxymethyl)phenol in a laboratory setting?

- Methodological Answer : Synthesis typically involves protecting group strategies and electrophilic substitution. For example, analogous phenol derivatives are synthesized via reactions like [5+1]-annulation using prop-2-ynylsulfonium salts . Ensure controlled gas evolution (e.g., using an oil bubbler) during reactions involving volatile reagents, as noted in difluoromethylation protocols . Purification may require column chromatography or recrystallization, with purity validation via HPLC (≥95%) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm substitution patterns and methoxy groups. IR spectroscopy identifies hydroxyl and ether functional groups .

- Chromatography : HPLC or GC-MS for purity assessment and retention time matching against standards .

- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities, as demonstrated for structurally complex phenols .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Hazard Analysis : Conduct a pre-experiment risk assessment for reagents like cesium carbonate or DMF, emphasizing gas evolution mitigation .

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .

- Spill Management : Absorb spills with diatomite, decontaminate surfaces with ethanol, and dispose of waste per Section 13 of SDS guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral or chromatographic data for this compound?

- Methodological Answer :

- Cross-validate using orthogonal techniques (e.g., LC-MS alongside NMR) to distinguish between structural isomers .

- Employ computational tools (e.g., DFT simulations) to predict -NMR chemical shifts and compare with experimental data .

- Replicate analyses under standardized conditions (e.g., solvent, temperature) to minimize variability .

Q. What experimental designs assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks, sampling periodically for HPLC analysis .

- pH Profiling : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy at 24-hour intervals .

- Kinetic Modeling : Calculate degradation rate constants () using first-order kinetics to predict shelf-life .

Q. What mechanistic insights can be gained from studying the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- Use isotopic labeling (e.g., ) to trace methoxy group participation in reactions .

- Perform kinetic isotope effect (KIE) studies to differentiate between concerted and stepwise mechanisms .

- Analyze substituent effects via Hammett plots using para-substituted derivatives .

Q. How can computational modeling predict the environmental fate of this compound?

- Methodological Answer :

- QSAR Models : Estimate biodegradability () and ecotoxicity (LC) using software like EPI Suite .

- Molecular Dynamics : Simulate interactions with soil organic matter to assess adsorption potential .

- Docking Studies : Explore binding affinity to enzymes (e.g., cytochrome P450) to predict metabolic pathways .

Q. What methodologies evaluate the compound’s potential as a precursor in pharmaceutical synthesis?

- Methodological Answer :

- Derivatization Screening : React with acyl chlorides or alkyl halides to assess functional group compatibility .

- Biological Assays : Test intermediates for antimicrobial activity via broth microdilution (MIC values) .

- Scale-Up Feasibility : Optimize reaction conditions (e.g., solvent, catalyst loading) using DoE (Design of Experiments) .

Notes

- Safety Emphasis : Protocols align with ACS and National Academies guidelines .

- Advanced Methods : Computational and kinetic analyses are prioritized for mechanistic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.